Bay 59-3074
Description
Overview of the Endocannabinoid System and Cannabinoid Receptors (CB1 and CB2)
The ECS acts as a widespread neuromodulatory network involved in the developing central nervous system and plays a significant role in tuning cognitive and physiological processes. nih.gov Endocannabinoids like anandamide (B1667382) and 2-AG are natural ligands for CB1 and CB2 receptors, distributed throughout the central nervous system and peripheral tissues. mdpi.com Their precise synthesis, degradation, and interaction with other signaling pathways are crucial for both health and disease states. mdpi.com CB1 receptors are most abundant in areas like the hypothalamus and pituitary gland, influencing hypothalamic-pituitary axes regulation. mdpi.com While CB1 receptors are primarily found on presynaptic terminals, CB2 receptors are mainly located in postsynaptic membranes. mdpi.com The activation of these receptors by endocannabinoids or exogenous ligands triggers Gi/o protein interaction, leading to effects such as the inhibition of adenylate cyclase and decreased cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com
Rationale for Developing Cannabinoid Receptor Partial Agonists in Therapeutic Contexts
Modulating the ECS through cannabinoid receptor ligands presents a therapeutic strategy for various conditions. mdpi.com However, full agonists of CB1 receptors, including some synthetic cannabinoids, have been associated with significant side effects, such as psychoactive effects and potential cardiovascular issues. mdpi.comnih.gov This has driven the development of partial agonists, which can activate receptors but elicit a lower maximal response compared to full agonists. nih.govnih.gov
Partial agonists are considered a viable alternative to full agonists and antagonists because they may mitigate the risks of overstimulation and associated side effects. nih.gov For instance, partial agonists targeting peripheral cannabinoid receptors could offer desirable pharmacological profiles without the central nervous system-mediated dissociative effects linked to brain CB1 receptor activation. mdpi.comdntb.gov.ua The development of novel partial agonists allows researchers to better understand and contrast their effects with those of full agonists and can serve as leads for potential future medications. mdpi.com
Historical Context of BAY 59-3074 Development as a Novel Cannabinoid Ligand
This compound is a chemical compound developed by Bayer AG that functions as a cannabinoid receptor partial agonist. wikidoc.org Its development arose from efforts to identify novel cannabinoid ligands with potential therapeutic applications. nih.govnih.gov High-throughput screening by Bayer Pharmaceuticals identified new chemotypes exhibiting agonism at both CB receptors. nih.gov BAY 38-7271, an earlier compound from this effort, was a high-affinity full agonist at both CB receptors. nih.gov Structural modifications of related compounds led to the identification of this compound, a structurally novel, orally active ligand with partial agonist properties at CB1 and CB2 receptors. nih.govcaymanchem.com Research into this compound has focused on its potential in managing conditions like chronic neuropathic and inflammatory pain, where it has demonstrated antihyperalgesic and antiallodynic effects in animal models. nih.govcaymanchem.commedchemexpress.comtocris.comrndsystems.com
Detailed Research Findings on this compound
This compound has been characterized as a selective cannabinoid CB1/CB2 receptor partial agonist. medchemexpress.comtocris.comrndsystems.com In vitro studies have determined its binding affinity for human CB1 and CB2 receptors. medchemexpress.comtocris.comrndsystems.com
| Receptor | Ki (nM) at Human Receptor | Source |
|---|---|---|
| CB1 | 48.3 | medchemexpress.comtocris.comrndsystems.com |
| CB2 | 45.5 | medchemexpress.comtocris.comrndsystems.com |
Additionally, its affinity for rat CB1 receptors has been reported. caymanchem.com
| Receptor | Ki (nM) at Rat Receptor | Source |
|---|---|---|
| CB1 | 55.4 | caymanchem.com |
These values indicate that this compound exhibits similar binding affinities for both human CB1 and CB2 receptors, as well as rat CB1 receptors, in the nanomolar range. caymanchem.commedchemexpress.comtocris.comrndsystems.com
Beyond binding affinity, research has investigated the functional activity of this compound as a partial agonist. Studies utilizing [³⁵S]GTPγS binding assays have confirmed its partial agonist properties at these receptors. nih.gov this compound has also been shown to be selective for CB receptors, with no significant interactions observed in broader screening panels targeting other receptors and enzymes. nih.gov
Preclinical studies in animal models have provided insights into the potential therapeutic effects of this compound. In rat models of chronic neuropathic and inflammatory pain, this compound has demonstrated pronounced antihyperalgesic and antiallodynic properties. nih.govcaymanchem.comtocris.comrndsystems.com For example, studies in male Wistar rats with chronic neuropathic and inflammatory pain models showed that oral administration of this compound improved effects against thermal or mechanical stimuli. medchemexpress.com The antiallodynic efficacy in the spared nerve injury model was maintained after two weeks of daily administration. medchemexpress.com
Further research has explored the structure-activity relationship (SAR) of this compound and its analogs to understand the pharmacophoric requirements for its activity and to develop compounds with potentially improved profiles, such as peripheral selectivity. mdpi.comdntb.gov.uanih.govnih.gov Conformationally constrained analogs of this compound have been synthesized to gain information on these requirements. nih.gov These studies suggested that planar conformations of these ligands might be less favored by both CB1 and CB2 receptors. nih.gov Efforts to synthesize analogs favoring peripheral selectivity while maintaining partial agonism of CB1 have led to the identification of novel compounds with significantly diminished brain exposure compared to this compound. dntb.gov.uanih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO4S/c19-17(20,21)8-3-9-30(26,27)29-13-5-1-4-12(10-13)28-16-7-2-6-15(14(16)11-25)18(22,23)24/h1-2,4-7,10H,3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUSZIVDPJPVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=C2C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027444 | |
| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406205-74-1 | |
| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406205-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-59-3074 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0406205741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-59-3074 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FO5Z101GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Bay 59 3074
Receptor Binding Profile and Agonist Efficacy at Cannabinoid CB1 and CB2 Receptors
BAY 59-3074 is recognized as a partial agonist at both cannabinoid CB1 and CB2 receptors. caymanchem.commedchemexpress.comwikipedia.orgselleck.co.jp Studies have investigated its affinity and functional activity at these receptors across different species.
In Vitro Receptor Affinity and Intrinsic Activity
In vitro binding studies have determined the affinity of this compound for rat and human CB1 receptors, as well as human CB2 receptors. The affinity is typically expressed as the inhibition constant (Ki), representing the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor.
Research indicates that this compound exhibits moderate affinity for both CB1 and CB2 receptors. caymanchem.comwikipedia.orgnih.gov Specifically, Ki values have been reported for rat CB1, human CB1, and human CB2 receptors. caymanchem.comwikipedia.orgselleck.co.jpnih.govselleckchem.com
The intrinsic activity of this compound at these receptors characterizes its ability to activate downstream signaling pathways upon binding. It has been consistently described as a partial agonist at both CB1 and CB2 receptors. caymanchem.commedchemexpress.comwikipedia.orgselleck.co.jpnih.govmdpi.comresearchgate.net This means it can activate the receptors but may not elicit the maximal response achievable by a full agonist.
Here is a summary of reported Ki values for this compound:
Functional Characterization in G Protein-Coupled Receptor Signaling Assays (e.g., [35S]GTPγS Binding)
Cannabinoid receptors are G protein-coupled receptors (GPCRs), and their activation leads to the modulation of G protein activity. nih.govnih.gov The [35S]GTPγS binding assay is a common method to functionally characterize the efficacy of ligands at GPCRs by measuring the stimulation of guanosine (B1672433) 5'-O-(3-thiotriphosphate) ([35S]GTPγS) binding to G proteins. nih.govresearchgate.net
Studies utilizing this assay have confirmed the partial agonist properties of this compound at CB1 and CB2 receptors. nih.govresearchgate.net This assay provides a measure of the compound's ability to induce G protein activation upon receptor binding. nih.govresearchgate.net The results from [35S]GTPγS binding assays align with the classification of this compound as a partial agonist, demonstrating that it can stimulate G protein coupling, albeit not to the full extent of a complete agonist. nih.govresearchgate.net
Ligand Selectivity Profiling Across Non-Cannabinoid Targets
To understand the specificity of this compound, its activity has been evaluated across a panel of non-cannabinoid targets, including various receptors and enzymes. Selective ligands are crucial tools in pharmacological research to isolate the effects mediated by a particular target.
Research indicates that this compound demonstrates selectivity for cannabinoid receptors with no significant interactions observed in screens encompassing a broad range of other targets. nih.gov One study reported screening against 214 different receptor and enzyme targets, finding no significant interactions outside of the cannabinoid receptors. nih.gov This suggests that at concentrations relevant to its activity at CB1 and CB2 receptors, this compound is unlikely to exert significant effects through a wide array of other common pharmacological targets. nih.gov
Mechanisms of Action Beyond Receptor Binding
While the primary mechanism of action of this compound involves its interaction with cannabinoid receptors, some research explores potential effects on other cellular components or signaling pathways.
Modulation of Voltage-Gated Calcium Channels (VGCC)
Voltage-gated calcium channels (VGCCs) are crucial for regulating calcium entry into cells in response to membrane depolarization and play roles in neurotransmitter release and other cellular processes. mdpi.comfrontiersin.orgnih.govresearchgate.netmybiosource.com The potential for cannabinoid ligands to modulate VGCCs has been investigated for various compounds. nih.govwindows.net
While some cannabinoid receptor ligands have been reported to interact with or modulate VGCCs, specific detailed research on the direct modulation of VGCCs by this compound is less extensively documented in the provided search results. However, the broader context of cannabinoid receptor ligands interacting with non-CB1, non-CB2 targets, including ion channels, is acknowledged in the literature. nih.govwindows.net Further dedicated studies would be necessary to definitively characterize any direct modulatory effects of this compound on specific types of VGCCs.
Activation of Extracellular Signal-Regulated Kinase (ERK) Pathways
The Extracellular Signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in various cellular processes, including proliferation, differentiation, and survival, and can be activated by GPCRs. nih.govnih.govmdpi.com Activation of cannabinoid receptors, particularly CB1, has been shown to engage the ERK pathway in some contexts. guidetopharmacology.orgnih.govbiomolther.org
Research has explored the ability of cannabinoid ligands to induce ERK activation. nih.govbiomolther.org While the activation of ERK pathways is a known downstream signaling event for some cannabinoid receptor agonists, direct and detailed studies specifically characterizing the activation of ERK pathways by this compound are not prominently featured in the provided search snippets. Some sources mention the characterization of CB1R-mediated ERK activation for other compounds like Δ9-tetrahydrocannabinol (THC) in the context of structure-activity relationship studies. nih.govbiomolther.org The IUPHAR/BPS Guide to PHARMACOLOGY notes that activation of MAP kinase (which includes ERK) leading to immediate early gene expression is a cellular signaling mechanism associated with the CB2 receptor. guidetopharmacology.org Further research specifically focused on this compound's effects on ERK signaling would be beneficial to fully understand this potential mechanism.
Preclinical Efficacy and Disease Modeling
Efficacy in Models of Neuropathic Pain
Neuropathic pain, often resulting from nerve injury or disease, is characterized by hypersensitivity to painful stimuli (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia). nih.govusdbiology.com BAY 59-3074 has been evaluated in several rodent models of neuropathic pain.
Antihyperalgesic Effects in Chronic Constriction Injury Models
The chronic constriction injury (CCI) model is a widely used method to induce neuropathic pain in rodents, involving loose ligation of the sciatic nerve. researchgate.net This model typically results in the development of both thermal and mechanical hyperalgesia. nih.govresearchgate.net Studies have shown that this compound induces antihyperalgesic effects against thermal or mechanical stimuli in CCI rat models. ncats.ionih.govdcchemicals.comcambridge.orgmedkoo.comambeed.cn
Antiallodynic Effects in Spared Nerve Injury Models
The spared nerve injury (SNI) model is another common neuropathic pain model where two of the three branches of the sciatic nerve are ligated and cut, leaving one branch intact. This leads to persistent mechanical allodynia. nih.gov this compound has demonstrated antiallodynic effects in SNI models. ncats.ionih.govabmole.comdcchemicals.comcambridge.orgmedkoo.comambeed.cnglpbio.commedchemexpress.com Studies have indicated that the antiallodynic efficacy of this compound in the SNI model can be maintained after repeated daily administration. nih.govabmole.comdcchemicals.comambeed.cnglpbio.commedchemexpress.commedchemexpress.com
Efficacy in Tibial Nerve Injury and Spinal Nerve Ligation Models
This compound has also shown efficacy in other nerve injury models, including tibial nerve injury and spinal nerve ligation (SNL) models. ncats.ionih.govabmole.comcambridge.orgmedkoo.comambeed.cn Tibial nerve injury involves axotomizing the tibial branch of the sciatic nerve and can result in mechanical allodynia and thermal hyperalgesia. nj.gov The SNL model, involving ligation of spinal nerves, also produces mechanical allodynia and hyperalgesia. nih.govcambridge.org In these models, this compound has been shown to induce antihyperalgesic and antiallodynic effects against thermal or mechanical stimuli. ncats.ionih.govcambridge.orgmedkoo.comambeed.cn
Summary of Preclinical Efficacy in Neuropathic Pain Models:
| Pain Model | Observed Effects | References |
| Chronic Constriction Injury | Antihyperalgesic (thermal/mechanical) | ncats.ionih.govdcchemicals.comcambridge.orgmedkoo.comambeed.cn |
| Spared Nerve Injury | Antiallodynic | ncats.ionih.govabmole.comdcchemicals.comcambridge.orgmedkoo.comambeed.cnglpbio.commedchemexpress.commedchemexpress.com |
| Tibial Nerve Injury | Antihyperalgesic, Antiallodynic | ncats.ionih.govabmole.comcambridge.orgmedkoo.comambeed.cnnj.gov |
| Spinal Nerve Ligation | Antihyperalgesic, Antiallodynic | ncats.ionih.govabmole.comcambridge.orgmedkoo.comambeed.cn |
Efficacy in Models of Inflammatory Pain
Inflammatory pain is typically caused by tissue injury or inflammation, leading to sensitization of nociceptors. nih.gov Common models utilize inflammatory agents to induce pain.
Effects in Carrageenan-Induced Pain Models
The injection of carrageenan into a paw is a standard model for inducing acute inflammatory pain, characterized by edema, thermal hyperalgesia, and mechanical allodynia. nih.govresearchgate.netiasp-pain.org this compound has been evaluated in carrageenan-induced pain models and has shown effects in this context. ncats.ionih.govmedkoo.comambeed.cniasp-pain.org
Effects in Complete Freund's Adjuvant Models
The complete Freund's adjuvant (CFA) model involves injecting CFA into a paw, leading to chronic inflammation, edema, thermal hyperalgesia, and mechanical allodynia. nih.govd-nb.info this compound has demonstrated antihyperalgesic and antiallodynic properties in CFA models of inflammatory pain. ncats.ionih.govmedkoo.comambeed.cnd-nb.info
Summary of Preclinical Efficacy in Inflammatory Pain Models:
| Pain Model | Observed Effects | References |
| Carrageenan-Induced Pain | Effects observed | ncats.ionih.govmedkoo.comambeed.cniasp-pain.org |
| Complete Freund's Adjuvant | Antihyperalgesic, Antiallodynic | ncats.ionih.govmedkoo.comambeed.cnd-nb.info |
Activity in Models of Chronic Inflammatory Conditions (e.g., Rheumatoid Arthritis and Osteoarthritis)
Putative Anti-Inflammatory Mechanisms
This compound functions as a partial agonist at cannabinoid CB1 and CB2 receptors caymanchem.comwikipedia.orgbio-techne.comrndsystems.comnih.govnih.govwikidoc.orgncats.ioselleck.co.jp. Its anti-inflammatory effects are believed to be mediated through the activation of these cannabinoid receptors researchgate.net.
Inhibition of Cyclooxygenase Enzymes
Based on the available search results, there is no specific information detailing the direct inhibition of Cyclooxygenase (COX) enzymes by this compound. While COX enzymes are significant mediators of inflammation and targets for anti-inflammatory drugs like NSAIDs derangedphysiology.comresearchgate.netphytopharmajournal.comresearchgate.net, the mechanism of action described for this compound focuses on its interaction with cannabinoid receptors.
Behavioral Pharmacology in Animal Models
Studies in animal models have investigated the behavioral effects of this compound, including its discriminative stimulus properties and impact on motor function and sedation.
Discriminative Stimulus Effects of this compound
The discriminative stimulus effects of this compound have been studied in rats caymanchem.combio-techne.comrndsystems.comwikidoc.orgresearchgate.net. Research indicates that this compound produces discriminative stimuli in animal models, a common approach in behavioral pharmacology to understand the subjective effects of drugs researchgate.net. A key study in this area was conducted by De Vry and Jentzsch in 2004 caymanchem.combio-techne.comrndsystems.comwikidoc.orgresearchgate.net.
Impact on Motor Function and Sedation in Preclinical Models
In preclinical animal models, administration of this compound has been associated with certain side effects, including hypothermia and sedation nj.govnih.govusdbiology.comresearchgate.net. These effects have been observed particularly at higher doses researchgate.net. Research indicates that tolerance to these side effects, such as hypothermia, can develop rapidly following chronic administration nj.govnih.govusdbiology.comresearchgate.net. Activation of the CB1 receptor is known to result in effects such as sedation and catalepsy nih.gov.
Compound Information
| Compound Name | PubChem CID |
| This compound | 10479060 |
Data Tables
Based on the available search results, detailed data tables specifically quantifying the preclinical efficacy of this compound in inflammatory conditions or its behavioral effects (beyond qualitative descriptions) were not consistently present. However, receptor binding affinity data is available:
| Receptor | Species | Ki (nM) | Reference |
| CB1 | Rat | 55.4 | caymanchem.comnih.govncats.ioselleck.co.jp |
| CB1 | Human | 48.3 | caymanchem.comwikipedia.orgbio-techne.comrndsystems.comnih.govwikidoc.orgncats.ioselleck.co.jp |
| CB2 | Human | 45.5 | caymanchem.comwikipedia.orgbio-techne.comrndsystems.comnih.govwikidoc.orgncats.ioselleck.co.jp |
Structure Activity Relationships Sar and Analog Development
Elucidation of Pharmacophoric Features Essential for Cannabinoid Receptor Interaction
Based on the structural similarity between BAY 59-3074 and Δ⁹-THC, the primary psychoactive constituent of marijuana, researchers hypothesized that they might share common pharmacophoric features and interact with the CB1 receptor in a similar manner. nih.govacsmedchem.org Limited SAR information was initially available for the structural templates related to this compound. nih.gov Key pharmacophoric features of this compound include an aryloxyphenyl template and a meta sulfonyl alkyl side chain. nih.gov Studies involving conformationally constrained analogs have provided insights into the favored conformations for receptor binding. nih.govnih.gov
Design and Synthesis of Conformationally Constrained Analogs to Probe Receptor Binding
To gain further information on the pharmacophoric requirements and to improve the binding profile of this compound at cannabinoid receptors, a series of conformationally constrained analogs were synthesized. nih.govnih.gov These analogs, such as dibenzofuran (B1670420) and dibenzopyran derivatives, were designed to restrict rotation around specific bonds, particularly the C1–O bond, and to vary the orientation of the side chain. nih.gov
However, these constrained analogs generally exhibited reduced binding affinity at both CB1 and CB2 receptor subtypes compared to the parent ligand, this compound. nih.govnih.gov This suggests that planar conformations of these ligands are less favored by both receptors. nih.govnih.gov Despite the reduced affinity, some constrained analogs, such as certain dibenzofuran and dibenzopyran derivatives, showed modest selectivity (3- to 12-fold) for human CB2 receptors over rat CB1 receptors, indicating their potential as new chemotypes for developing CB2-selective compounds. nih.govnih.gov Analysis of the preferred conformations of these analogs using computational methods like Discovery Studio suggested that the tricyclic ring systems in these constrained analogs are planar or nearly coplanar. nih.gov
Strategies for Modulating Central Nervous System Penetration and Peripheral Selectivity
This compound is known to be a CNS-penetrant partial agonist of both CB1 and CB2 receptors. mdpi.com While activation of peripheral cannabinoid receptors holds therapeutic potential for conditions like pain and gastrointestinal disorders without the psychoactive effects mediated by central CB1 receptors, CNS penetration of CB1 agonists can lead to undesirable side effects. mdpi.comnih.govdntb.gov.ua Therefore, strategies have been explored to design analogs of this compound with reduced CNS penetration and enhanced peripheral selectivity. mdpi.comdntb.gov.ua
Design Principles for Peripherally Restricted Cannabinoids
Designing peripherally restricted cannabinoids often involves modifying structural features to influence properties like topological polar surface area (TPSA), molecular weight (MW), the number of hydrogen bond donors, and the logarithm of the partition coefficient (cLogP). mdpi.com While this compound has physical properties relatively close to the ranges typically favored for peripherally selective and orally bioavailable compounds (MW = 453 Da, TPSA = 76 Ų, cLogP = 5.1), a notable characteristic is the absence of hydrogen bond donors. mdpi.com Introducing hydrogen bond donors has been a design principle to reduce CNS penetration. mdpi.com
Impact of Linker Modifications on Activity and Selectivity
Modifications to the sulfonate linker in the structure of this compound have been investigated as a strategy to achieve peripheral selectivity while maintaining potency at human CB1 and CB2 receptors. mdpi.com Researchers hypothesized that replacing the sulfonate linker with linkers capable of acting as hydrogen bond donors, such as sulfonamide, amide, carbamate, urea, or sulfamide, could reduce cLogP and influence CNS penetration. mdpi.comresearchgate.net Additionally, modifications to other parts of the molecule, such as replacing the trifluoromethyl group on one aromatic ring with hydrogen, and exploring different alkyl, cycloalkyl, and aryl groups attached to the linker, have been undertaken to develop SAR with respect to potency and efficacy. mdpi.comresearchgate.net These efforts have led to the identification of novel compounds with reduced brain exposure compared to this compound while maintaining partial agonism of the human CB1 receptor. mdpi.comdntb.gov.ua
Rational Design Based on Human Cannabinoid Receptor Crystal Structures and Docking Studies
The availability of crystal structures for human CB1 and CB2 receptors has facilitated rational design approaches. mdpi.com Docking studies, often coupled with induced fit and molecular dynamics simulations, have been employed to understand how this compound and its analogs interact with the receptor binding sites. mdpi.comacs.org These studies suggest that this compound may bind to the hCB1 receptor with its biphenyl (B1667301) ether moiety engaging in π-stacking interactions (e.g., with Phe268), the sulfonate ester alkyl chain residing in a lipophilic channel, and the sulfonate linker positioned near a polar residue. mdpi.com Although the CB1 binding site is largely hydrophobic, docking and simulation studies have identified potential polar interactions involving the sulfonate linker and residues like Thr197 and Trp279, sometimes mediated by bridging water molecules. mdpi.com These computational observations guide the design of new compounds with desired properties. mdpi.com
Comparative Analysis with Other Cannabinoid Ligand Chemotypes
This compound belongs to a trifluoro sulfonate chemotype, distinct from classical cannabinoids like Δ⁹-THC or other synthetic cannabinoid classes such as aminoalkylindoles or naphthoylindoles. mdpi.combiomolther.org While structural overlap between this compound and Δ⁹-THC suggests potential common pharmacophores, studies have explored extending the well-established SAR of classical cannabinoids to the this compound template. nih.govacsmedchem.org
Compared to the full agonist BAY 38-7271, which is also a brain-penetrant compound from a related chemotype, this compound is characterized as a partial agonist. mdpi.com Research into conformationally constrained analogs of this compound has also led to the identification of novel dibenzofuran and dibenzopyran chemotypes with selective CB2 activity. nih.govnih.gov The development of peripherally selective analogs of this compound by modifying the linker region represents an effort to create compounds with potentially better therapeutic profiles and reduced CNS-mediated side effects compared to brain-penetrant agonists. mdpi.comdntb.gov.ua
Binding Affinity of this compound
| Receptor | Species | Kᵢ (nM) | Reference |
| CB1 | Rat | 55.4 | caymanchem.comselleckchem.com |
| CB1 | Human | 48.3 | caymanchem.commedchemexpress.comwikipedia.orgselleckchem.com |
| CB2 | Human | 45.5 | caymanchem.commedchemexpress.comwikipedia.orgselleckchem.com |
Selectivity of Conformationally Constrained Analogs
| Analog Type | Selectivity (hCB2 vs rCB1) | Reference |
| Dibenzofuran (e.g., 4c, 4d) | 3- to 12-fold | nih.govnih.gov |
| Dibenzopyran (e.g., 5) | 3- to 12-fold | nih.govnih.gov |
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Settings
Oral Bioavailability and Systemic Exposure
BAY 59-3074 has been shown to be orally active in animals wikipedia.org. While specific quantitative data detailing the oral bioavailability and comprehensive systemic exposure profiles across different species and doses are not extensively provided in the available information, its efficacy following oral administration in various preclinical models of pain indicates that it achieves systemic exposure levels sufficient to exert pharmacological effects nih.gov. Efforts to develop related compounds have sometimes focused on improving oral bioavailability, suggesting this is a relevant pharmacokinetic parameter for this class of compounds nih.govacsmedchem.org.
Central Nervous System Penetration and Brain Exposure in Animal Models
This compound is characterized as a CNS penetrant and a CNS active partial agonist of both CB1 and CB2 receptors nih.govmdpi.comresearchgate.netiasp-pain.org. Studies in mice have provided insights into its brain exposure. Following intraperitoneal administration at 3 mg/kg, this compound demonstrated brain penetration with a maximum concentration (Cmax) of approximately 341 ng/mL. The brain:plasma Cmax ratio was reported as 0.40 mdpi.com. This indicates that the compound crosses the blood-brain barrier and reaches measurable concentrations in the brain tissue in animal models mdpi.com.
An analog compound, in comparison, showed vastly reduced brain penetration with a Cmax of ~75 ng/mL and a brain:plasma Cmax ratio of 0.17 after the same dose and route of administration, highlighting the CNS penetrant nature of this compound mdpi.com.
Table 1: Brain Exposure of this compound in Mice (3 mg/kg IP)
| Compound | Route of Administration | Brain Cmax (ng/mL) | Brain:Plasma Cmax Ratio |
| This compound | IP | ~341 | 0.40 |
| Analog Compound | IP | ~75 | 0.17 |
Data derived from a study in C57BL6 mice mdpi.com.
Development of Pharmacological Tolerance to Cannabinoid-Related Side Effects (e.g., Hypothermia)
Preclinical studies in rats have demonstrated that tolerance develops rapidly to certain cannabinoid-related side effects induced by this compound, such as hypothermia nih.govusdbiology.commedkoo.comevitachem.com. This tolerance to side effects has been observed to develop within approximately 5 days of chronic administration nih.govmedkoo.com. Notably, this rapid development of tolerance to side effects occurred while the antihyperalgesic and antiallodynic efficacy of this compound was maintained or even increased with dose escalation nih.gov.
Assessment of Withdrawal Symptoms Following Cessation of Administration
Assessment of withdrawal symptoms following the cessation of this compound administration has been conducted in preclinical models. In rats that received daily administrations of this compound at doses ranging from 1 to 10 mg/kg orally for 14 days, no withdrawal symptoms were observed upon abrupt cessation of treatment nih.gov.
Safety Profile and Translational Considerations in Preclinical Development
Evaluation of Unwanted Central Nervous System-Mediated Effects
Activation of CB1 receptors, particularly in the central nervous system (CNS), is associated with psychoactive effects and other CNS-mediated adverse events mdpi.comresearchgate.netnih.govnih.gov. BAY 59-3074 is described as a CNS-penetrant partial agonist of both human and rat CB1 and CB2 receptors mdpi.comnih.govnih.gov. Studies in rats have evaluated the discriminative stimulus effects of this compound, which can provide insight into its potential for producing subjective effects similar to other cannabinoids wikipedia.orgresearchgate.net.
While specific detailed data on the full spectrum of unwanted CNS-mediated effects of this compound in preclinical studies were not extensively detailed in the search results beyond its CNS penetrance and discriminative stimulus effects, the general understanding of cannabinoid pharmacology indicates that CB1 activation can lead to effects such as hypothermia and motor function alterations (part of the Hargreaves tetrad observed with CB1 agonists in animals) cambridge.org. However, one study noted that tolerance rapidly developed to side effects like hypothermia observed after chronic administration of this compound in a rat model, while analgesic efficacy was maintained nj.govusdbiology.commedchemexpress.com.
Strategies for Mitigating Adverse Effects Associated with CB1 Receptor Activation
Given that CNS-mediated effects are a concern with CB1 activation, strategies to mitigate these adverse effects are relevant for compounds like this compound. One approach highlighted in the context of cannabinoid research is the development of peripherally restricted cannabinoid agonists that retain therapeutic effects without significant brain penetration mdpi.comresearchgate.netnih.gov.
While this compound itself is described as CNS penetrant mdpi.comnih.govnih.gov, research efforts have been directed towards synthesizing analogs of this compound with vastly diminished brain exposure to favor peripheral selectivity and potentially reduce centrally mediated dissociative effects mdpi.comnih.govresearchgate.net. This indicates that mitigating CNS-mediated adverse effects is a key consideration in the development of compounds based on the this compound chemotype mdpi.comresearchgate.net. The development of partial agonists, as opposed to full agonists, is also considered a strategy to potentially reduce some adverse effects and the rapid induction of tolerance associated with full CB1 agonists mdpi.comnih.gov.
Comparative Safety with Other Cannabinoid Agonists
Comparing the safety profile of this compound with other cannabinoid agonists in preclinical studies involves considering factors such as CNS penetration, the potential for tolerance, and the nature of the agonist activity (partial vs. full).
This compound is characterized as a partial agonist of both CB1 and CB2 receptors wikipedia.orgncats.iocaymanchem.com. In contrast, some other synthetic cannabinoids, such as WIN 55,212-2 and HU-210, are potent agonists, with some binding more strongly to the CB1 receptor than THC cambridge.orgnih.goveuropa.eu. Full agonists of CB1 are often associated with rapid tolerance development and other physiological ill-effects, including severe outcomes in the case of some synthetic cannabinoids mdpi.comnih.gov.
Preclinical studies comparing this compound to other agonists in specific models have provided some comparative safety insights. For instance, in the spared nerve injury (SNI) model in rats, a dose-escalation study with this compound indicated rapid development of tolerance to side effects like hypothermia, while analgesic efficacy was maintained nj.govusdbiology.commedchemexpress.com. This suggests a potentially favorable profile regarding the dissociation of analgesic effects from certain side effects upon chronic administration compared to what might be expected with agonists where tolerance to therapeutic effects develops concurrently with side effects.
The development of peripherally selective analogs of this compound is also a comparative effort, aiming for a better safety profile by reducing CNS exposure compared to the parent compound and other CNS-penetrant agonists mdpi.comnih.govresearchgate.net.
Current Challenges, Limitations, and Future Research Trajectories
Challenges in Developing Partial Agonists with Controlled Efficacy
A primary challenge in the development of cannabinoid-based therapeutics lies in achieving controlled efficacy. Unlike full agonists that produce a maximal response, partial agonists like BAY 59-3074 elicit a submaximal response. asbmb.org This characteristic is a double-edged sword. While it can reduce the risk of the severe side effects and rapid tolerance associated with full agonists, it also presents a complex challenge in drug design: fine-tuning the level of receptor activation to achieve therapeutic benefits without crossing the threshold into adverse effects. asbmb.orgnih.gov
The therapeutic window for partial agonists can be narrow, and achieving the precise level of agonism for conditions like chronic pain, without inducing unwanted psychoactive or physiological effects, is difficult. mdpi.comnih.gov The development of partial agonists has seen limited reporting compared to the extensive efforts to produce selective antagonists or full agonists. nih.gov The difficulty in controlling partial versus full agonism is a significant hurdle in the field. nih.gov Future research must focus on understanding the nuanced structure-activity relationships that govern the degree of partial agonism to design molecules with a more predictable and controllable therapeutic effect. chemrxiv.org
Addressing Central Nervous System Liabilities of Cannabinoid Receptor Agonists
A major obstacle for cannabinoid receptor agonists, including partial agonists like this compound, is their association with centrally mediated side effects. mdpi.com Activation of the CB1 receptor in the central nervous system (CNS) is responsible for the psychoactive effects associated with cannabinoids, such as euphoria, altered perception, anxiety, and cognitive impairment. nih.govaldp.ie this compound is known to be a CNS-penetrant compound, which contributes to these liabilities. mdpi.comnih.govnih.gov
Drug discrimination studies in rats have shown that the effects of this compound can be generalized to other CB1 receptor agonists, and these effects are blocked by CB1 antagonists, confirming the receptor's role in its CNS actions. nih.gov Although tolerance to some side effects like hypothermia may develop with repeated administration, the initial CNS penetration remains a concern. nih.gov The development of tolerance itself is another issue, as it can diminish the therapeutic efficacy over time. nih.gov Research efforts are therefore heavily focused on mitigating these CNS liabilities to improve the safety profile of potential cannabinoid therapeutics. researchgate.net
Research Gaps in Neurotoxicity and Long-Term Effects
While the acute effects of synthetic cannabinoids are increasingly documented, significant gaps remain in our understanding of the long-term effects and potential neurotoxicity of compounds like this compound. nih.gov Chronic use of some synthetic cannabinoids has been associated with serious health issues, including mental health conditions like depression and anxiety, cognitive problems, and even psychosis. adf.org.aufrontiersin.orgnih.gov
There is a pressing need for dedicated long-term studies on specific compounds like this compound to assess their impact on neuronal health, cognitive function, and the risk of psychiatric disorders following prolonged exposure. nih.gov Current knowledge is often extrapolated from general studies on synthetic cannabinoids, which may not accurately reflect the profile of a specific partial agonist. adf.org.aucdc.gov Future research must address these gaps to ensure the safety of developing cannabinoid-based medicines. nih.gov
Development of Novel Analogs with Improved Therapeutic Index and Peripheral Selectivity
To overcome the CNS-related limitations of this compound, a key research trajectory is the development of novel analogs with an improved therapeutic index and peripheral selectivity. mdpi.comresearchgate.net The goal is to create compounds that retain the beneficial effects on peripheral targets, such as those involved in pain and inflammation, while minimizing or eliminating brain penetration to avoid psychoactive side effects. nih.govresearchgate.net
Researchers have been actively synthesizing analogs of this compound by modifying its chemical structure. mdpi.comresearchgate.net Strategies include altering physical properties to reduce the ability to cross the blood-brain barrier, such as increasing the molecule's polarity. mdpi.com These efforts have led to the identification of new compounds that maintain partial agonism at the CB1 receptor but exhibit vastly diminished brain exposure compared to the parent compound, this compound. mdpi.comnih.gov Further research in this area involves creating conformationally constrained analogs to explore the ideal structure for receptor binding and selectivity. nih.gov
Below is a table comparing the properties of this compound with the goals for its peripherally selective analogs.
| Property | This compound | Goal for Novel Analogs |
| Receptor Activity | Partial agonist at CB1/CB2 wikipedia.orgmedchemexpress.com | Maintain partial agonism at peripheral CB1/CB2 receptors mdpi.com |
| CNS Penetration | CNS active/penetrant mdpi.comnih.gov | Vastly diminished or no brain exposure mdpi.comnih.gov |
| Therapeutic Effect | Analgesic in pain models nih.gov | Retain or improve analgesic and anti-inflammatory effects nih.gov |
| Side Effect Profile | Potential for centrally mediated dissociative effects mdpi.comnih.gov | Limit or eliminate CNS-related liabilities nih.gov |
| Therapeutic Index | Moderate | Improved therapeutic index nih.govresearchgate.net |
Integration of this compound Research into Broader Cannabinoid Drug Discovery Programs
The research and development journey of this compound serves as a valuable case study within broader cannabinoid drug discovery programs. The challenges encountered with this compound—balancing efficacy with CNS side effects, the need for peripheral selectivity—are emblematic of the entire field. mdpi.comnih.gov Lessons learned from modifying the this compound chemical scaffold are being applied to the design of new generations of cannabinoid receptor modulators. nih.govnih.gov
This compound and its analogs contribute to a growing library of compounds that help researchers understand the complex structure-activity relationships of the cannabinoid system. mdpi.com This knowledge is crucial for developing safer and more effective cannabinoid-based therapies for a range of conditions, including chronic pain, inflammation, and neurodegenerative diseases. mdpi.comasbmb.orguef.fi The continued study of such compounds is essential for realizing the full therapeutic potential of modulating the endocannabinoid system. mdpi.com
Q & A
Basic: What are the primary pharmacological targets of BAY 59-3074, and what experimental approaches are used to characterize its receptor binding kinetics?
Answer:
this compound is a selective partial agonist of cannabinoid receptors CB1 and CB2. Its binding affinity is quantified using radioligand displacement assays. For example:
Methodology:
- Receptor Binding Assays : Use transfected cell lines expressing human/rat CB1/CB2 receptors. Compete this compound against radiolabeled ligands (e.g., [³H]CP-55,940) to calculate Ki values via Cheng-Prusoff equation.
- Functional Assays : Measure cAMP inhibition or β-arrestin recruitment in HEK293 cells to confirm partial agonism .
Advanced: How can researchers resolve contradictory data on this compound’s metabolic stability across experimental models?
Answer:
Discrepancies in metabolic data (e.g., TLC migration patterns in human liver microsomes) may arise from species-specific cytochrome P450 activity or oxidation pathways.
Methodology:
- In Vitro Metabolism : Incubate this compound with human/rat liver microsomes and monitor metabolites via LC-MS/MS. Compare Rf values (TLC) and UV-Vis spectral shifts to identify oxidation products .
- Chemical Oxidation : Use tert-butyl hydroperoxide or Fenton’s reagent to generate oxidative metabolites for cross-validation with enzymatic products .
Basic: What in vitro models are appropriate for evaluating this compound’s analgesic efficacy?
Answer:
Initial screening should focus on receptor-mediated pathways in pain modulation.
Methodology:
- Calcium Flux Assays : Use dorsal root ganglion neurons to assess this compound’s inhibition of capsaicin-induced TRPV1 activation.
- Thermal Hyperalgesia Models : Apply the Hargreaves test in rodents with CB1/CB2 knockout controls to isolate receptor-specific effects .
Advanced: How to design a structure-activity relationship (SAR) study for optimizing this compound’s peripheral selectivity?
Answer:
Modify the core scaffold (e.g., ester groups, aromatic substitutions) to reduce central nervous system penetration.
Methodology:
- Scaffold Modification : Replace the 3-carboxyester group with polar substituents (e.g., sulfonamides) to enhance hydrophilicity.
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to measure blood-brain barrier penetration. Validate peripheral selectivity via brain-plasma ratio quantification in rodents .
Basic: How to establish dose-response relationships for this compound in preclinical pain models?
Answer:
Use standardized behavioral assays with pharmacokinetic-pharmacodynamic (PK-PD) modeling.
Methodology:
- Dosing Protocol : Administer this compound (0.1–10 mg/kg, i.p.) in neuropathic pain models (e.g., chronic constriction injury).
- PK-PD Integration : Measure plasma concentrations via HPLC and correlate with mechanical allodynia thresholds (von Frey filaments) .
Advanced: What analytical techniques are recommended for identifying this compound metabolites in biological samples?
Answer:
Combine separation and detection methods to address metabolic complexity.
Methodology:
- LC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI+) for high-sensitivity detection.
- High-Resolution Mass Spectrometry (HRMS) : Assign exact masses to hydroxylated or glucuronidated metabolites.
- TLC-UV Cross-Validation : Compare metabolite Rf values and UV spectra to synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
